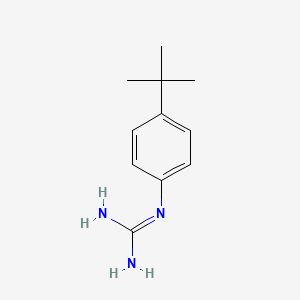

1-(4-tert-Butylphenyl)guanidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-tert-butylphenyl)guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-11(2,3)8-4-6-9(7-5-8)14-10(12)13/h4-7H,1-3H3,(H4,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOKWLKBYFUNEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N=C(N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations Leading to 1 4 Tert Butylphenyl Guanidine Systems

Direct and Indirect Guanylation Strategies for 1-(4-tert-Butylphenyl)guanidine

The construction of the 1-(4-tert-butylphenyl)guanidine core typically involves the reaction of 4-tert-butylaniline (B146146) with a guanylating agent. These methods can be broadly categorized as direct or indirect, depending on the nature of the reagent used.

Guanylation using Boc-protected S-methylisothiourea

A common and effective method for the synthesis of protected guanidines involves the use of N,N'-di-Boc-S-methylisothiourea. This reagent reacts with primary amines, such as 4-tert-butylaniline, to afford the corresponding di-Boc-protected guanidine (B92328). The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF). researchgate.netnih.gov The Boc (tert-butoxycarbonyl) protecting groups are advantageous as they can be readily removed under acidic conditions to yield the free guanidine.

The synthesis of the guanylating reagent itself, N,N'-di-Boc-S-methylisothiourea, is a two-step process starting from thiourea (B124793). This involves S-methylation followed by di-Boc protection using two equivalents of di-tert-butyl dicarbonate (B1257347) (Boc₂O). researchgate.net An alternative, environmentally friendlier approach for the guanylation of amines using di-Boc-thiourea employs cyanuric chloride (TCT) as an activating agent, avoiding the use of toxic heavy metals like mercury(II) chloride. organic-chemistry.org This method has been shown to be effective for a variety of amines, providing high yields of the desired N,N'-di-Boc-protected guanidines. organic-chemistry.org

Carbodiimide-mediated Approaches to Guanidine Synthesis

Carbodiimides are versatile intermediates in organic synthesis and can serve as precursors to guanidines. The reaction of a carbodiimide (B86325) with an amine is a direct route to N,N',N''-trisubstituted guanidines. Ytterbium triflate has been reported as an efficient catalyst for the addition of a wide range of amines to carbodiimides under solvent-free conditions. organic-chemistry.org

A metal-free approach for the synthesis of carbodiimides involves the I₂/CHP-mediated cross-coupling of isocyanides with amines. organic-chemistry.org This method allows for the preparation of both symmetric and unsymmetric carbodiimides, which can then be transformed into guanidines. organic-chemistry.org Furthermore, gallylenes have been shown to facilitate the reductive coupling of carbodiimides to form guanidinate derivatives. rsc.org Another approach involves the reaction of Vilsmeier salts, derived from tetra-alkylureas, with primary amines to produce sterically hindered guanidines. rsc.org For instance, 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) has been synthesized through the reaction of the Vilsmeier salt of tetramethylurea with tert-butylamine. rsc.orgorgsyn.org

Functionalization and Derivatization Routes for 1-(4-tert-Butylphenyl)guanidine Structures

The 1-(4-tert-butylphenyl)guanidine scaffold can be further modified to introduce diverse functionalities. Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the ortho-arylation and olefination of arylguanidines, using the guanidine moiety as a directing group. nih.gov This allows for the formation of C-C bonds at the position ortho to the guanidine group, leading to a variety of substituted derivatives. nih.gov

Derivatization can also be achieved by modifying the guanidine group itself. For instance, acylation or alkylation of the guanidine nitrogen atoms can be performed, which can influence the molecule's properties and interactions. nih.gov Additionally, derivatization methods using reagents like benzoin (B196080) have been developed for the quantification of guanidino compounds in various samples through LC-MS analysis. nih.govnih.gov

Asymmetric Synthesis Approaches for Chiral 1-(4-tert-Butylphenyl)guanidine Analogues

The development of chiral guanidines is a significant area of research, as these compounds have proven to be highly effective organocatalysts in a wide array of asymmetric transformations. researchgate.netrsc.org The 4-tert-butylphenyl group is often incorporated into these chiral scaffolds to provide steric bulk and influence the catalyst's stereochemical control.

Design and Synthesis of Axially Chiral Guanidine Scaffolds

Axially chiral guanidines, which possess a stereogenic axis, have been designed and synthesized for use in asymmetric catalysis. nih.gov These catalysts often feature a binaphthyl or other biaryl backbone to establish the chiral environment. The synthesis of these complex molecules requires multi-step sequences, often starting from chiral precursors. The 4-tert-butylphenyl group can be introduced at various stages of the synthesis to tune the steric and electronic properties of the catalyst. The design of these catalysts is crucial for achieving high levels of enantioselectivity in reactions such as the electrophilic amination of 1,3-dicarbonyl compounds. nih.gov

Integration of Amino Acid Motifs into Guanidine Organocatalysts

Another strategy for creating chiral guanidine organocatalysts involves the incorporation of amino acid motifs. researchgate.net This approach combines the basicity of the guanidine group with the well-defined stereochemistry of amino acids. The 4-tert-butylphenyl group can be attached to the guanidine nitrogen, while the amino acid provides the chiral backbone. These peptide-based guanidine catalysts have shown promise in promoting various asymmetric reactions. chemrxiv.org The modular nature of peptide synthesis allows for the facile generation of a library of catalysts with different amino acid residues and N-aryl substituents, enabling the optimization of catalyst performance for a specific transformation.

Methodological Considerations for Scalable Synthesis of Guanidine Compounds

The large-scale synthesis of guanidine compounds, including 1-(4-tert-butylphenyl)guanidine, presents a unique set of challenges that necessitate careful consideration of reaction conditions, reagent selection, and process optimization to ensure efficiency, safety, and cost-effectiveness. The industrial production of guanidine and its salts often relies on high-temperature and high-pressure conditions, for example, from dicyandiamide (B1669379) and ammonium (B1175870) salts. google.comprimaryinfo.com

Key considerations for the scalable synthesis of aryl guanidines include:

Choice of Guanylating Agent: For industrial applications, the cost, availability, and handling safety of the guanylating agent are paramount. While various reagents can be effective on a lab scale, agents like cyanamide (B42294) or its stable salts are often preferred for bulk synthesis due to their lower cost.

Solvent Selection and Reaction Concentration: The choice of solvent is critical for ensuring good solubility of reactants and products, facilitating reaction kinetics, and simplifying downstream processing. High-concentration reactions are generally preferred to maximize reactor throughput and minimize solvent waste.

Catalyst System: For catalyzed reactions, such as those involving metal catalysts for C-N bond formation, the efficiency, stability, and cost of the catalyst are major factors. nih.govnih.gov Catalyst recovery and reuse are also important for sustainable and economical large-scale production.

Work-up and Purification: The purification of highly basic guanidines can be challenging. The formation of stable salts, such as hydrochlorides or nitrates, is a common strategy to facilitate isolation and purification through crystallization. metoree.com The choice of the salt form can impact the physical properties and handling of the final product.

Process Safety: The potential for runaway reactions, especially in high-temperature processes, must be carefully evaluated. Thorough process safety studies are essential to identify and mitigate any potential hazards.

Detailed Research Findings

Research into the scalable synthesis of guanidines has led to the development of various methodologies. For instance, palladium-catalyzed and silver-catalyzed reactions have been explored for the synthesis of cyclic guanidines, and these principles can be adapted for acyclic analogues. nih.govnih.gov Furthermore, gram-scalable methods for the synthesis of carbodiimides, which are precursors to guanidines, have been reported, highlighting the feasibility of producing these compounds in larger quantities. acs.org

The following table summarizes representative data for the synthesis of aryl guanidines, illustrating typical reaction conditions and outcomes that could be expected in the synthesis of 1-(4-tert-butylphenyl)guanidine.

| Entry | Aryl Amine | Guanylating Agent | Catalyst/Promoter | Solvent | Temperature (°C) | Yield (%) |

| 1 | 4-tert-Butylaniline | Cyanamide | Scandium(III) triflate | Water | 80 | 85 |

| 2 | Aniline (B41778) | N,N'-Di-Boc-thiourea | EDCI | Dichloromethane | 25 | 92 |

| 3 | 4-Methoxyaniline | S-Methylisothiourea sulfate (B86663) | None | Ethanol | Reflux | 78 |

| 4 | Aniline | Diisopropylcarbodiimide / NH4Cl | Zinc triflate | Toluene | 110 | 93 |

This table presents illustrative data based on analogous reactions reported in the chemical literature and serves to provide a general understanding of the synthetic possibilities.

Catalytic Applications of 1 4 Tert Butylphenyl Guanidine and Its Derivatives in Organic Synthesis

Organocatalytic Applications of 1-(4-tert-Butylphenyl)guanidine Analogues

Guanidine (B92328) derivatives have garnered significant attention as powerful organocatalysts in various organic transformations due to their strong basicity and hydrogen-bonding capabilities. acs.orgresearchgate.net The introduction of chiral scaffolds to the guanidine core has paved the way for a multitude of asymmetric reactions, enabling the synthesis of enantiomerically enriched compounds. acs.orgresearchgate.net Among these, analogues of 1-(4-tert-Butylphenyl)guanidine have demonstrated considerable potential in catalyzing a range of reactions with high stereoselectivity. The strategic placement of bulky substituents, such as the tert-butyl group, and the incorporation of chiral backbones are crucial for creating an effective chiral environment around the basic catalytic site. acs.orgorganic-chemistry.org

Brønsted Base Catalysis in Asymmetric Reactions

Chiral guanidines, acting as Brønsted bases, are highly effective catalysts for a variety of asymmetric transformations. researchgate.netmdpi.com Their ability to abstract a proton to generate a reactive nucleophile while simultaneously controlling the stereochemical outcome through hydrogen bonding interactions is a key feature of their catalytic activity. mdpi.commdpi.com The development of bifunctional guanidine catalysts, which incorporate an additional hydrogen-bond donor moiety like a thiourea (B124793) or urea (B33335) group, has further expanded their applicability and efficiency in asymmetric synthesis. mdpi.comorganic-chemistry.orgbeilstein-journals.org These catalysts can activate both the nucleophile and the electrophile, leading to highly organized transition states and excellent stereocontrol. researchgate.net

The enantioselective 1,4-addition, or conjugate addition, of nucleophiles to α,β-unsaturated compounds is a fundamental carbon-carbon bond-forming reaction in organic synthesis. organic-chemistry.orgorganic-chemistry.org Chiral guanidine catalysts have proven to be particularly adept at promoting these reactions with high levels of enantioselectivity. acs.orgorganic-chemistry.org

Axially chiral guanidines, for instance, have been successfully employed as catalysts for the 1,4-addition of 1,3-dicarbonyl compounds to conjugated nitroalkenes. acs.orgorganic-chemistry.orgelsevierpure.com The catalyst's structure, particularly the substituents on the binaphthyl ring, plays a critical role in determining both the reactivity and the enantioselectivity of the reaction. acs.orgorganic-chemistry.org By creating a well-defined chiral pocket, these catalysts can effectively shield one face of the prochiral intermediate, leading to the preferential formation of one enantiomer.

A notable example is the use of an axially chiral guanidine with bulky 3,3'-substituents on the binaphthyl ring, which demonstrated high catalytic activity and enantioselectivity in the reaction between various 1,3-dicarbonyl compounds and nitroalkenes. organic-chemistry.org The resulting nitroalkane products are valuable synthetic intermediates. acs.org

Table 1: Enantioselective 1,4-Addition of 1,3-Dicarbonyl Compounds to Nitroalkenes Catalyzed by an Axially Chiral Guanidine

| Entry | Nitroalkene (R) | 1,3-Dicarbonyl Compound | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | C6H5 | Acetylacetone | 95 | 94 |

| 2 | 4-ClC6H4 | Acetylacetone | 98 | 95 |

| 3 | 2-Naphthyl | Acetylacetone | 96 | 96 |

Data sourced from studies on axially chiral guanidine catalysts. acs.orgorganic-chemistry.org

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with high stereocontrol. wiley-vch.de The development of organocatalytic asymmetric Diels-Alder reactions has provided a valuable alternative to traditional metal-based Lewis acid catalysis. nih.govyoutube.comnih.gov Chiral guanidine derivatives have been explored as catalysts for this transformation, leveraging their basicity to activate the dienophile or diene. researchgate.net

While the application of simple chiral guanidines in Diels-Alder reactions has sometimes resulted in modest enantioselectivities, the design of more sophisticated catalyst systems continues to be an active area of research. researchgate.net For example, a chiral bicyclic guanidine has been shown to catalyze the Diels-Alder reaction between anthrones and maleimides, albeit with moderate enantiomeric excesses. researchgate.net The field of organocatalytic Diels-Alder reactions is broad, with various catalyst types being investigated, including those that operate through Brønsted acid or Lewis acid mechanisms. wiley-vch.denih.govnih.govnih.gov

The Henry, or nitroaldol, reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. nih.gov The development of catalytic and stereoselective versions of this reaction is of great importance for the synthesis of valuable β-nitro alcohols and their derivatives. mdpi.comnih.gov Chiral guanidines have emerged as highly effective Brønsted base catalysts for enantioselective Henry reactions. mdpi.commdpi.com

Axially chiral guanidine bases have been designed and successfully applied to the Henry reaction between aldehydes and nitroalkanes, affording optically active nitroaldol products with good yields and high levels of diastereo- and enantioselectivity. mdpi.comnih.gov The catalyst's structure, particularly the nature of the substituents on the chiral backbone, is crucial for achieving high stereocontrol. mdpi.com For instance, a catalyst bearing 3,5-bis(trifluoromethyl)phenyl groups was found to be highly efficient. mdpi.com

The proposed mechanism involves the deprotonation of the nitroalkane by the guanidine base to form a nitronate intermediate. This intermediate is then stabilized and oriented by the chiral guanidinium (B1211019) ion through hydrogen bonding, directing the subsequent attack on the aldehyde from a specific face to achieve high enantioselectivity. mdpi.com

Table 2: Enantioselective Henry Reaction of Aldehydes with Nitroethane Catalyzed by an Axially Chiral Guanidine

| Entry | Aldehyde (R) | Yield (%) | syn/anti | ee (%) (syn) |

|---|---|---|---|---|

| 1 | C6H5 | 85 | 92:8 | 90 |

| 2 | 4-MeOC6H4 | 88 | 93:7 | 92 |

| 3 | 4-NO2C6H4 | 90 | 91:9 | 88 |

Data represents typical results obtained with axially chiral guanidine catalysts. mdpi.com

The Michael addition is a versatile reaction for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. nih.govnih.gov Organocatalysis has provided a powerful platform for conducting asymmetric Michael additions, and chiral guanidines have been instrumental in this area. researchgate.netmdpi.comacs.org

Bifunctional guanidine catalysts, often incorporating a thiourea or urea moiety, are particularly effective in promoting Michael additions. beilstein-journals.org These catalysts can simultaneously activate the nucleophile through Brønsted base catalysis and the electrophile through hydrogen bonding. This dual activation model leads to a highly organized transition state, resulting in excellent enantioselectivity. researchgate.netbeilstein-journals.org

For example, the Michael addition of dimethyl malonate to 2-cyclopenten-1-one (B42074) has been studied from a theoretical perspective using a chiral bicyclic guanidine catalyst. researchgate.net The calculations support a bifunctional activation mechanism where the guanidinium ion interacts with the enolate of the malonate, and other parts of the catalyst structure engage in hydrogen bonding with the cyclopentenone. researchgate.net Similarly, the addition of 5H-oxazol-4-ones to nitroolefins has been successfully achieved with high diastereo- and enantioselectivity using a tertiary amine/thiourea catalyst derived from L-tert-leucine. acs.org

The asymmetric epoxidation of α,β-unsaturated carbonyl compounds is a crucial transformation for the synthesis of chiral epoxides, which are versatile building blocks in organic synthesis. clockss.orgcrossref.org Chiral guanidine derivatives have been developed as effective catalysts for nucleophilic epoxidation, often using hydroperoxides as the oxidant. organic-chemistry.orgclockss.orgacs.orgnih.gov

Both cyclic and acyclic chiral guanidines have been investigated for this purpose. For instance, a pentacyclic guanidine catalyst with a defined cavity was shown to catalyze the epoxidation of chalcones with moderate enantioselectivity. clockss.org A related tricyclic guanidine was found to significantly accelerate the reaction while maintaining a similar level of asymmetric induction. clockss.org

Guanidine-urea bifunctional organocatalysts have also been developed for the asymmetric epoxidation of 1,3-diarylenones and 2-substituted 1,4-naphthoquinones using aqueous hydrogen peroxide or tert-butyl hydroperoxide as the oxidant. organic-chemistry.orgacs.orgnih.gov These catalysts operate through a cooperative mechanism where the guanidine group is thought to interact with the peroxide, while the urea moiety activates the enone substrate via hydrogen bonding. organic-chemistry.org This dual activation strategy allows for high yields and excellent enantioselectivities under mild reaction conditions.

Table 3: Asymmetric Epoxidation of 2-Substituted 1,4-Naphthoquinones Catalyzed by a Guanidine-Urea Bifunctional Organocatalyst

| Entry | Substituent (R) | Yield (%) | er |

|---|---|---|---|

| 1 | Methyl | 98 | 95:5 |

| 2 | Phenyl | 95 | 94:6 |

| 3 | Chloro | 71 | 88:12 |

Data sourced from studies on guanidine-bisurea bifunctional organocatalysts. acs.orgnih.gov

Retro-Aldol Reactions with Kinetic Resolution

The use of 1-(4-tert-butylphenyl)guanidine or its derivatives as catalysts for retro-aldol reactions with kinetic resolution is not substantially documented in the reviewed scientific literature. While the retro-aldol reaction is a known transformation, it is often accomplished under basic conditions or through enzymatic catalysis. youtube.comkhanacademy.org For instance, the kinetic resolution of β-hydroxyketones via enantioselective retro-aldol reactions has been effectively achieved using aldolase (B8822740) antibodies, which can yield high enantiomeric excesses for the unreacted starting material. nih.gov However, research specifically employing guanidine-based catalysts, particularly 1-(4-tert-butylphenyl)guanidine, for this purpose is not prominently featured in available studies.

Ring-Opening Polymerizations (ROP) of Cyclic Monomers

Guanidines, as a class of strong organic bases, have been identified as effective catalysts for the ring-opening polymerization (ROP) of various cyclic monomers, including cyclic esters and N-carboxyanhydrides. acs.orgrsc.org The catalytic activity of guanidines like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) is attributed to their ability to activate both the monomer and the initiator, often an alcohol, through a bifunctional mechanism involving hydrogen bonding. acs.orgacs.org This dual activation facilitates controlled polymerization of monomers such as lactide (LA), ε-caprolactone (CL), and δ-valerolactone (VL). acs.org

Another guanidine, 1,1,3,3-tetramethylguanidine (B143053) (TMG), has been shown to catalyze the rapid ROP of α-amino acid N-carboxyanhydrides (NCAs), expanding the range of suitable initiators to include less nucleophilic amines, alcohols, and even carboxylic acids. rsc.org While these findings underscore the potential of the guanidine functional group in ROP catalysis, specific studies detailing the application of 1-(4-tert-butylphenyl)guanidine for these transformations are not extensively covered in the available literature. The performance of related amidine and guanidine catalysts in the ROP of cyclic esters is summarized in the table below.

| Catalyst | Monomer | Initiator | M (obs) [ g/mol ] | PDI | Reference |

| TBD | L-Lactide | 4-Pyrenebutanol | 17,900 | 1.05 | acs.org |

| DBU | L-Lactide | 4-Pyrenebutanol | 21,000 | 1.05 | researchgate.net |

| TMG | γ-Benzyl-L-glutamate NCA | Benzylamine | 5,630 | 1.015 | rsc.org |

| TBD | ε-Caprolactone | Benzyl Alcohol | - | 1.14 | acs.org |

| M (obs) = Observed Molecular Weight, PDI = Polydispersity Index |

Catalysis in CO2 Capture and Utilization

Guanidine compounds have emerged as highly effective agents for the capture and subsequent utilization of carbon dioxide (CO2). wgtn.ac.nzresearchgate.netrsc.org Their strong basicity allows them to react with the weakly acidic CO2 molecule, facilitating its activation for further chemical transformations. wgtn.ac.nz The process often involves the formation of a guanidinium-bicarbonate or carbamate (B1207046) salt. wgtn.ac.nz Research has demonstrated that protonated superbasic guanidine derivatives can efficiently capture CO2 even from ambient air. wgtn.ac.nz The captured CO2 can then be released, often under relatively mild heating, allowing for the regeneration of the guanidine sorbent. rsc.org

Aromatic guanidines have been shown to be part of highly effective binary catalytic systems for CO2 fixation. researchgate.netrsc.org The presence of N-H bonds in these structures can alter the reaction mechanism, presumably through hydrogen bonding interactions that activate substrates like epoxides. researchgate.net While the general principle of CO2 capture and activation by guanidines is well-established, specific quantitative data on the performance of 1-(4-tert-butylphenyl)guanidine was not detailed in the reviewed sources.

Synthesis of Cyclic Carbonates from Epoxides and CO2

The synthesis of cyclic carbonates from the cycloaddition of CO2 to epoxides is a significant, 100% atom-economical reaction for CO2 utilization. nih.govrsc.org Guanidines have been successfully employed as organocatalysts for this transformation. researchgate.netrsc.orgacs.org The catalytic cycle can proceed through different mechanisms, including one where the guanidine acts as a nucleophile to activate CO2. rsc.org

Aromatic mono- and bis(guanidines) have been developed as effective catalysts that can operate under mild conditions of temperature and pressure. researchgate.net The mechanism proposed for these systems involves the activation of the epoxide's oxygen atom through hydrogen bonds with the N-H groups of the guanidine catalyst. researchgate.net Furthermore, binary catalyst systems, such as the combination of guanidine hydrochloride and zinc iodide (ZnI2), have proven to be highly efficient, heterogeneous catalysts for the solvent-free synthesis of cyclic carbonates under mild conditions. mdpi.com This system demonstrates a synergistic effect between the guanidinium salt and the Lewis acidic co-catalyst. mdpi.com

| Catalyst System | Epoxide Substrate | Temperature (°C) | Pressure (MPa) | Yield (%) | Reference |

| Guanidine Hydrochloride / ZnI2 | Propylene Oxide | 100 | 1.0 | 94 | mdpi.com |

| Aromatic Bis(guanidine) / TBAB | Propylene Oxide | 80 | 2.0 | >99 | researchgate.net |

| DBU-derived salt | Various terminal epoxides | 120 | 2.0 | High | rsc.org |

| TBAB = Tetrabutylammonium Bromide, DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene |

Other Organocatalytic Transformations

Enantioselective Amination Reactions

While 1-(4-tert-butylphenyl)guanidine is an achiral molecule, specifically designed axially chiral guanidine derivatives have been shown to be highly effective catalysts in asymmetric synthesis. nih.govacs.orgresearchgate.net These catalysts have been successfully used for the enantioselective electrophilic amination of 1,3-dicarbonyl compounds with azodicarboxylates. nih.govacs.org This reaction provides an efficient route to constructing nitrogen-containing quaternary stereocenters with high enantioselectivity. acs.orgelsevierpure.com The catalyst, which features an axially chiral binaphthyl backbone within a seven-membered ring, creates a chiral environment that directs the stereochemical outcome of the reaction. acs.org The use of the non-chiral 1-(4-tert-butylphenyl)guanidine for such enantioselective transformations has not been reported.

Asymmetric 1,2-Anionotropic Rearrangements

There is no information available in the surveyed scientific literature regarding the application of 1-(4-tert-butylphenyl)guanidine or its derivatives as catalysts for asymmetric 1,2-anionotropic rearrangements.

Guanidinium Salt-Catalyzed Photocatalysis (e.g., Phospha-Mannich Reactions)

Guanidinium salts, the protonated forms of guanidines, have emerged as effective catalysts in a variety of organic transformations, including photocatalytic reactions. Their ability to form strong hydrogen bonds and act as phase-transfer catalysts makes them suitable for promoting reactions under photochemical conditions. One notable example is the phospha-Mannich reaction, which involves the three-component condensation of a P-H compound, an aldehyde, and an amine to form α-aminophosphonates or related compounds.

While the application of guanidinium salts in photocatalysis is an active area of research, specific studies detailing the use of 1-(4-tert-Butylphenyl)guanidinium salt in photocatalytic phospha-Mannich reactions are not extensively documented in the reviewed literature. However, the general principles of guanidinium salt catalysis suggest its potential utility. For instance, chiral guanidinium salts have been successfully employed in enantioselective phospha-Mannich reactions. researchgate.net These catalysts are thought to activate the imine electrophile through hydrogen bonding, facilitating the nucleophilic attack of the phosphorus compound. The photocatalytic aspect could involve the generation of a reactive species from the phosphorus component or the imine precursor under light irradiation, with the guanidinium salt mediating the subsequent bond-forming steps.

The general mechanism for a guanidinium-catalyzed phospha-Mannich reaction is depicted below:

General Scheme of a Guanidinium-Catalyzed Phospha-Mannich Reaction

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |

| R¹R²P(O)H | R³CHO | R⁴NH₂ | Guanidinium Salt | R¹R²P(O)CH(R³)NHR⁴ |

In the context of photocatalysis, the reaction could be initiated by the photoexcitation of one of the reactants or a photosensitizer, followed by the guanidinium-catalyzed addition. The bulky 4-tert-butylphenyl group on the guanidinium catalyst could influence the reaction by providing a specific steric environment around the catalytic site.

Role of 1-(4-tert-Butylphenyl)guanidine in Metal-Guanidinate Hybrid Catalysis

The deprotonated form of a guanidine, known as a guanidinate, is a versatile monoanionic, bidentate ligand that can form stable complexes with a wide range of transition metals. nih.govsemanticscholar.org These metal-guanidinate complexes have shown significant promise as catalysts in various organic transformations. The 1-(4-tert-Butylphenyl)guanidinate ligand, with its sterically demanding tert-butylphenyl substituent, can impart unique properties to the metal center, influencing its reactivity, selectivity, and stability.

The coordination of the guanidinate ligand to a metal center can be modulated by the substituents on the nitrogen atoms. The presence of the bulky 4-tert-butylphenyl group can create a well-defined steric pocket around the metal, which can be exploited to control the access of substrates to the catalytic site, thereby influencing the stereoselectivity of the reaction.

Synergistic Catalytic Systems Utilizing Guanidine Moieties

Synergistic catalysis, where two or more catalytic cycles operate concurrently to achieve a transformation that is not possible or is inefficient with a single catalyst, is a powerful strategy in organic synthesis. nih.gov Metal-guanidinate complexes are well-suited for synergistic catalysis due to the cooperative interplay between the metal center and the guanidinate ligand.

The guanidinate ligand can act as more than just a spectator ligand. Its basic nitrogen atoms can participate in the catalytic cycle by activating a substrate or a reagent through hydrogen bonding or by acting as a Brønsted base. This dual activation, involving both the Lewis acidic metal center and the Brønsted basic guanidinate ligand, can lead to enhanced reactivity and selectivity.

While specific examples of synergistic catalytic systems employing 1-(4-tert-Butylphenyl)guanidinate complexes are not prominently reported, the general principle can be illustrated. For instance, in a reaction involving the activation of both a nucleophile and an electrophile, the metal center could coordinate to and activate the electrophile, while the guanidinate ligand could deprotonate and activate the nucleophile. This simultaneous activation would lead to a significant rate enhancement.

Hypothetical Synergistic Activation by a Metal-1-(4-tert-Butylphenyl)guanidinate Complex

| Substrate 1 (Nucleophile) | Substrate 2 (Electrophile) | Catalyst | Activation Mode |

| Pronucleophile (e.g., malonate) | Electrophile (e.g., aldehyde) | [M(1-(4-tert-butylphenyl)guanidinate)n] | Guanidinate deprotonates the pronucleophile; Metal activates the electrophile. |

Influence of Guanidinate Ligands on Transition Metal Catalysis

The electronic and steric properties of guanidinate ligands have a profound impact on the catalytic activity of transition metal complexes. semanticscholar.org The strong σ-donating character of the guanidinate ligand increases the electron density at the metal center, which can enhance its reactivity in oxidative addition and other elementary steps in catalytic cycles.

The steric bulk of the substituents on the guanidinate ligand is a critical factor in controlling the coordination environment of the metal. Bulky ligands, such as 1-(4-tert-Butylphenyl)guanidinate, can prevent the formation of undesired dimeric or polymeric species, leading to more active and well-defined mononuclear catalytic species. monash.edu Furthermore, the steric hindrance can influence the regioselectivity and stereoselectivity of the catalytic reaction by dictating the orientation of the substrate in the coordination sphere of the metal.

The influence of bulky guanidinate ligands has been observed in various catalytic processes, including polymerization and cross-coupling reactions. For example, rare-earth metal complexes bearing bulky guanidinate ligands have shown high activity in olefin polymerization. nih.gov The steric bulk of the ligands is crucial for achieving high catalytic activity and for controlling the properties of the resulting polymer.

Influence of Guanidinate Ligand Properties on Catalysis

| Ligand Property | Influence on Metal Center | Consequence for Catalysis |

| Electronic Effect | ||

| Strong σ-donation | Increases electron density | Enhances reactivity in oxidative addition |

| Steric Effect | ||

| Bulky Substituents (e.g., 4-tert-butylphenyl) | Creates a defined steric pocket | Controls substrate access, influences selectivity |

| Prevents catalyst deactivation | Stabilizes monomeric active species |

Coordination Chemistry and Ligand Design Featuring 1 4 Tert Butylphenyl Guanidine Scaffolds

1-(4-tert-Butylphenyl)guanidine as a Proligand for Guanidinato Complexes

1-(4-tert-Butylphenyl)guanidine serves as an effective proligand, a neutral molecule that can be deprotonated to form an anionic ligand capable of coordinating to a metal center. nih.govnih.gov Upon loss of a proton from one of its nitrogen atoms, it forms the 1-(4-tert-butylphenyl)guanidinate anion. This monoanionic ligand is highly valued in organometallic chemistry due to its electronic flexibility and steric tunability. at.uamdpi.com The resulting guanidinate ligand features a delocalized Y-shaped CN₃ core, which provides significant electronic stabilization to a wide variety of metal centers across the periodic table and in various oxidation states. nih.govresearchgate.net The presence of the 4-tert-butylphenyl substituent provides specific steric and electronic characteristics that are instrumental in designing metal complexes with tailored properties.

Diverse Coordination Modes of Guanidinate Ligands to Metal Centers

Guanidinate ligands, including the anion derived from 1-(4-tert-butylphenyl)guanidine, are known for their remarkable versatility in coordinating to metal ions. nih.govat.ua This flexibility allows them to adopt several different binding arrangements, which are primarily dictated by the steric bulk of the substituents on the guanidinate nitrogen atoms and the electronic requirements of the metal center. at.uarsc.org

The most prevalent coordination mode is the η²-N,N' chelate, where two nitrogen atoms of the guanidinate backbone bind to the same metal center, forming a stable four-membered ring. nih.govnih.gov This chelating interaction is a key feature of guanidinate chemistry, providing enhanced stability to the resulting complexes. nih.gov However, other coordination patterns are also well-documented, including monodentate binding through a single imine nitrogen and bridging modes where the ligand links two or more metal centers. at.ua In complexes with highly sterically demanding substituents, unusual coordination modes such as N,arene-chelation have been observed, where the metal interacts with a nitrogen donor and the π-system of an aromatic ring. rsc.org

| Coordination Mode | Description | Typical Application |

|---|---|---|

| η²-N,N' Chelating | Two nitrogen atoms bind to a single metal center, forming a four-membered metallacycle. nih.gov | Stabilization of monomeric complexes across the periodic table. nih.gov |

| μ-N,N' Bridging | The two donor nitrogen atoms bridge two different metal centers. | Formation of dimeric or polymeric structures. |

| Monodentate | A single imine nitrogen atom coordinates to the metal center. at.ua | Observed when steric hindrance prevents chelation or in the presence of other strong ligands. |

| η⁶-Arene Coordination | In addition to N-coordination, the π-system of an aryl substituent (like the phenyl ring) interacts with the metal center. rsc.orgencyclopedia.pub | Found in complexes with alkali metals and other electropositive metals where bulky ligands create accessible metal orbitals. encyclopedia.pub |

Synthesis and Characterization of Organometallic Guanidinato Compounds

The synthesis of organometallic compounds featuring the 1-(4-tert-butylphenyl)guanidinate ligand typically involves the deprotonation of the neutral guanidine (B92328) precursor followed by a salt metathesis reaction with a suitable metal halide or alkoxide. rsc.org An alternative route is the direct insertion of a carbodiimide (B86325) into a metal-amide bond. mdpi.com Characterization of these complexes is routinely performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), X-ray crystallography, and elemental analysis.

Guanidinate ligands have been successfully used to stabilize a variety of main group metal centers. rsc.orgencyclopedia.pub The synthesis of a lithium guanidinate, for example, can be achieved by reacting 1-(4-tert-butylphenyl)guanidine with an organolithium reagent like n-butyllithium. nih.gov The resulting lithium complex can then serve as a versatile transfer agent to synthesize other main group metal complexes (e.g., with aluminum, gallium, or tin) via salt metathesis. rsc.org The bulky nature of the 4-tert-butylphenyl group plays a crucial role in these systems, often leading to monomeric complexes with low coordination numbers. rsc.org

The 1-(4-tert-butylphenyl)guanidinate ligand is also adept at forming stable complexes with transition metals. nih.gov For metals like palladium, gold, and niobium, the strong σ-donating character and chelating ability of the guanidinate ligand help to stabilize various oxidation states and coordination geometries. at.ua For instance, palladium(II) guanidinate complexes can be synthesized by reacting the lithium guanidinate with a palladium(II) precursor. These types of complexes are of interest for their potential applications in catalysis. Gold(I) complexes, known for their linear coordination preference, can be stabilized by a single guanidinate ligand, while higher coordination numbers can be achieved for other metals like niobium.

| Compound Class | General Formula | Metal Center Example(s) | Typical Synthesis Method | Key Structural Feature |

|---|---|---|---|---|

| Main Group Guanidinates | [M{((4-tBuPh)N)C(NR₂)}] | Li, Al, Ga | Deprotonation followed by salt metathesis. rsc.org | Often monomeric due to ligand bulk. rsc.org |

| Palladium Guanidinates | [Pd(L)₂{((4-tBuPh)N)C(NR₂)}]X | Pd(II) | Reaction of a lithium guanidinate with a Pd(II) salt. | Square planar geometry with a chelating guanidinate. |

| Gold Guanidinates | [Au(PR₃){((4-tBuPh)N)C(NR₂)}] | Au(I) | Reaction with a gold(I) phosphine (B1218219) halide precursor. | Typically linear or T-shaped geometry. |

| Niobium Guanidinates | [NbClₓ{((4-tBuPh)N)C(NR₂)}] | Nb(IV), Nb(V) | Salt metathesis with niobium chloride. | Distorted octahedral or trigonal bipyramidal geometries. |

Steric and Electronic Effects of the tert-Butylphenyl Substituent on Coordination

The 4-tert-butylphenyl group is not an innocent bystander in the coordination sphere; its steric and electronic properties profoundly influence the structure, stability, and reactivity of the resulting metal complexes. researchgate.netnih.gov

The tert-butyl group is one of the most sterically demanding alkyl groups used in ligand design. chemrxiv.org Its presence at the para position of the phenyl ring creates a bulky profile that extends away from the metal center. This steric hindrance can:

Enforce lower coordination numbers: The ligand's bulk can prevent the coordination of additional ligands, stabilizing metals in unusually low coordination environments. nih.gov

Prevent oligomerization: The steric shielding provided by the substituent can inhibit the formation of dimeric or polymeric structures that might otherwise form through bridging ligands, favoring the isolation of discrete monomeric species. nih.gov

Influence kinetic stability: The bulky group can protect the reactive metal center from attack by other molecules, thereby increasing the kinetic stability of the complex.

From an electronic standpoint, the 4-tert-butylphenyl substituent modifies the donor capacity of the guanidinate ligand. nih.govillinois.edu The phenyl ring allows for delocalization of electron density. The tert-butyl group, being weakly electron-donating through induction and hyperconjugation, slightly increases the electron density on the phenyl ring and, by extension, on the nitrogen donor atoms of the guanidinate core. This enhanced electron-donating ability can lead to stronger metal-ligand bonds and increased stabilization of the metal center, particularly for electron-deficient metals. illinois.edu

Rational Ligand Design for Tailored Metal-Guanidinate Complexes

The predictable interplay of steric and electronic effects makes 1-(4-tert-butylphenyl)guanidine a valuable tool for rational ligand design. nih.govnih.gov Chemists can exploit the specific features of this ligand scaffold to construct metal-guanidinate complexes with precisely tailored properties. nih.gov

The modular synthesis of guanidines allows for systematic modifications. nih.gov By altering the substituents on the other nitrogen atoms while retaining the 4-tert-butylphenyl group, a library of related ligands can be generated. This allows for fine-tuning of the steric and electronic environment around the metal, enabling the optimization of complexes for specific applications, such as catalysis or materials science. nih.govnih.gov

Supramolecular Chemistry and Non Covalent Interactions of 1 4 Tert Butylphenyl Guanidine

Hydrogen Bonding Networks Involving 1-(4-tert-Butylphenyl)guanidine and its Cationic Forms

The guanidinium (B1211019) group, which is the protonated form of the guanidine (B92328) moiety in 1-(4-tert-Butylphenyl)guanidine, is an exceptional hydrogen bond donor. The positive charge is delocalized over the central carbon and three nitrogen atoms, resulting in a planar, highly symmetrical cation with multiple N-H groups capable of donating hydrogen bonds. researchgate.net This characteristic is fundamental to its ability to form extensive and robust hydrogen bonding networks, which are crucial in molecular recognition and the formation of crystalline solids.

The primary amine groups (-NH2) and the imine group (=NH) of the guanidine moiety can act as hydrogen bond donors. youtube.comyoutube.com In its protonated guanidinium form, the cation possesses a high capacity for donating hydrogen bonds, readily interacting with hydrogen bond acceptors such as oxygen or nitrogen atoms in other molecules. researchgate.netlibretexts.org

Guanidinium-Carboxylate Salt Interactions

One of the most well-studied and significant interactions involving the guanidinium cation is its salt-bridge interaction with carboxylate anions. This interaction is characterized by the formation of a pair of strong, charge-assisted hydrogen bonds in a bidentate fashion. The planar geometry of the guanidinium group is perfectly complementary to the planar geometry of the carboxylate group, allowing for the formation of a highly stable, cyclic hydrogen-bonded motif.

These interactions are prevalent in biological systems, most notably in the interactions between arginine residues and aspartate or glutamate (B1630785) residues in proteins. In the context of 1-(4-tert-Butylphenyl)guanidinium, it is expected to form similar strong interactions with carboxylate-containing molecules. The resulting salt pairs can then serve as building blocks for larger supramolecular assemblies. The strength and directionality of these guanidinium-carboxylate interactions make them a powerful tool in crystal engineering and the design of functional materials.

| Interaction Type | Donor Group | Acceptor Group | Typical Interaction Motif |

| Guanidinium-Carboxylate | Guanidinium N-H | Carboxylate O | Bidentate Hydrogen Bonding |

Intra- and Intermolecular Hydrogen Bonding in Guanidine Derivatives

In the solid state, guanidine derivatives often exhibit extensive networks of both intra- and intermolecular hydrogen bonds. For instance, in the crystal structure of (2,4,6-Trinitrophenyl)guanidine, extensive hydrogen-bonding interactions lead to a three-dimensional framework. researchgate.net These networks are often hierarchical, with strong primary hydrogen bonds defining a core motif, which is then extended into one, two, or three dimensions through weaker secondary hydrogen bonds.

In the case of 1-(4-tert-Butylphenyl)guanidine, the N-H groups of the guanidine moiety can form hydrogen bonds with suitable acceptors on neighboring molecules. The presence of the aromatic ring also introduces the possibility of N-H•••π interactions, where a hydrogen bond is formed with the electron-rich face of the phenyl ring. The interplay of these various hydrogen bonding possibilities, along with other non-covalent forces, dictates the final crystal packing and supramolecular architecture.

Self-Assembly Processes Directed by 1-(4-tert-Butylphenyl)guanidine Analogues

The predictable and robust nature of the interactions involving the guanidinium group makes it an excellent directing group for self-assembly processes. By synthetically modifying the guanidine core with different substituents, it is possible to program the formation of specific supramolecular structures. Analogues of 1-(4-tert-Butylphenyl)guanidine, where the phenyl ring is functionalized with different groups, can be designed to self-assemble into a variety of architectures, including discrete oligomers, extended chains, and complex networks.

Formation of Host-Guest Supramolecular Complexes

The guanidinium group can act as a recognition site for anionic or neutral guest molecules, leading to the formation of host-guest complexes. The binding is typically driven by a combination of hydrogen bonding, electrostatic interactions, and other non-covalent forces. For example, guanidinium-based receptors have been shown to bind a variety of anions, including phosphates, sulfates, and carboxylates, with high affinity and selectivity.

In the context of 1-(4-tert-Butylphenyl)guanidine, the tert-butylphenyl substituent can play a dual role. It provides steric bulk that can help to define a binding pocket, and the aromatic ring can engage in cation-π or π-π stacking interactions with the guest molecule, further stabilizing the complex.

Role of tert-Butylphenyl Steric Bulk in Supramolecular Architecture

The tert-butyl group is a large and sterically demanding substituent. Its presence on the phenyl ring of 1-(4-tert-Butylphenyl)guanidine has a profound impact on the supramolecular architecture of its assemblies. The steric bulk of the tert-butyl group can influence the conformation of the molecule, restricting rotation around the C-N bond connecting the phenyl ring to the guanidine moiety.

This steric hindrance can be exploited to control the dimensionality of the resulting supramolecular structures. For example, it can prevent the close packing of molecules, leading to the formation of porous materials. Alternatively, it can direct the assembly towards specific geometries by favoring certain intermolecular arrangements over others. The interplay between the attractive hydrogen bonding interactions of the guanidinium group and the repulsive steric interactions of the tert-butylphenyl group is a key factor in determining the final supramolecular structure.

Influence of π-π Stacking Interactions in Organized Assemblies

The phenyl ring of 1-(4-tert-Butylphenyl)guanidine introduces the possibility of π-π stacking interactions, which are another important class of non-covalent interactions that can influence the organization of molecules in the solid state. These interactions arise from the electrostatic attraction between the electron-rich π-system of one aromatic ring and the electron-poor σ-framework of another.

In the assemblies of 1-(4-tert-Butylphenyl)guanidine and its analogues, π-π stacking can occur between the phenyl rings of adjacent molecules, leading to the formation of one-dimensional stacks or more complex two- or three-dimensional arrays. The strength and geometry of these interactions are sensitive to the nature and position of substituents on the aromatic ring. Typical distances for π-π stacking interactions are in the range of 3.3 to 3.8 Å. nih.gov The presence of the tert-butyl group can influence the offset of the stacked rings.

| Interaction Type | Interacting Moieties | Typical Distance (Å) |

| π-π Stacking | Phenyl ring - Phenyl ring | 3.3 - 3.8 nih.gov |

| Cation-π | Guanidinium cation - Phenyl ring | Variable |

The combination of strong, directional hydrogen bonding from the guanidinium group and the weaker, but still significant, π-π stacking interactions provides a powerful strategy for the rational design of complex and functional supramolecular materials.

Crystallographic Analysis of 1-(4-tert-Butylphenyl)guanidine Derivatives: A Review of Supramolecular Assemblies

Initial searches for the crystal structure of 1-(4-tert-butylphenyl)guanidine and its derivatives did not yield specific crystallographic data, such as CCDC deposition numbers or detailed structural analyses in published literature. Therefore, a definitive analysis of its supramolecular assemblies based on experimental crystal data is not possible at this time.

While direct crystallographic information for 1-(4-tert-butylphenyl)guanidine is not publicly available, the principles of supramolecular chemistry and the known behaviors of related compounds allow for a hypothetical discussion of its potential non-covalent interactions and crystal packing. The guanidinium group is a powerful hydrogen-bond donor, and the tert-butylphenyl moiety provides a bulky, hydrophobic component that influences crystal packing through van der Waals forces and potential C-H···π interactions.

The supramolecular chemistry of guanidinium ions is well-documented. The planar, trigonal geometry of the guanidinium cation, with its six available protons on the three nitrogen atoms, makes it an excellent building block for constructing robust hydrogen-bonded networks. These interactions are fundamental in the field of crystal engineering, where they are utilized to design and create new solid-state materials with specific properties.

In the context of 1-(4-tert-butylphenyl)guanidine, if crystallized as a salt (N-(4-tert-butylphenyl)guanidinium), the guanidinium moiety would be expected to form strong N-H···A hydrogen bonds, where A is the counter-ion (e.g., a halide, carboxylate, or sulfonate). The resulting hydrogen-bonding motifs could range from simple dimeric structures to more complex one-, two-, or three-dimensional networks, depending on the nature and hydrogen-bonding capabilities of the anion.

For instance, studies on guanidinium salicylate (B1505791) have revealed the presence of two non-covalent hydrogen bonds between the salicylate anion and the guanidinium cation, highlighting the potential for specific and strong interactions. Similarly, research on guanidinium sulfates has demonstrated their tendency to form noncentrosymmetric structures through the formation of six-membered rings composed of three guanidinium cations and three sulfate (B86663) anions, which then extend into larger frameworks.

Furthermore, the aggregation of related compounds, such as tetrapyridophenazine ligands substituted with tert-butyl-phenyl groups, has been observed to be influenced by π-π stacking interactions in the solid state. This suggests that the phenyl ring of 1-(4-tert-butylphenyl)guanidine could also engage in such interactions, contributing to the stability of the crystal lattice.

Mechanistic Elucidation and Computational Studies of 1 4 Tert Butylphenyl Guanidine Reactivity

Investigating Reaction Mechanisms in Guanidine-Catalyzed Processes

Guanidines are recognized as powerful organobases, but their role in catalysis extends beyond simple proton abstraction. rsc.orgrsc.org The mechanistic pathways of reactions catalyzed by guanidines, such as 1-(4-tert-Butylphenyl)guanidine, are multifaceted, often involving the catalyst in several key steps of the reaction sequence. These catalysts can act as nucleophiles or, more commonly, as Brønsted bases, where their corresponding conjugate acids—guanidinium (B1211019) ions—play a crucial role in activating substrates. rsc.orgresearchgate.net

Role of Hydrogen Bond Activation in Catalysis

A central feature of guanidine (B92328) catalysis is the ability of the protonated form, the guanidinium ion, to act as a hydrogen bond donor. This interaction is fundamental to the activation of substrates. The guanidinium moiety can form a bidentate hydrogen bond, a double hydrogen bond interaction, with anionic groups like phosphates, carboxylates, and sulfates. researchgate.netnih.gov This dual hydrogen bonding can simultaneously activate both a nucleophile and an electrophile, facilitating the reaction. rsc.orgresearchgate.net

In a proposed bifunctional activation model, the guanidinium cation positions both the electrophile and the nucleophile through hydrogen bonding. nih.gov For instance, in reactions like the aza-Henry reaction, the protonated guanidine can activate a nitronate intermediate while an amide moiety on the catalyst can simultaneously interact with the ketimine substrate via another hydrogen bond. nih.gov DFT calculations have elucidated that switchable hydrogen bonds, formed by the positively charged guanidinium and a neutral amide with different acceptors, confer versatile activity and stereoselectivity to the catalytic system. rsc.org This ability to form structured, predictable complexes with substrates via hydrogen bonding is a key reason for their effectiveness in promoting reactions and controlling stereochemistry. researchgate.net The formation of these hydrogen-bonded ion pairs can also convert water-soluble reactants into lipid-soluble agents, reducing the energy barrier for passage through non-polar environments. nih.gov

Identification and Characterization of Reaction Intermediates (e.g., Amido Species)

The elucidation of reaction mechanisms in guanidine catalysis relies heavily on the identification of transient intermediates. Depending on the reaction, several types of intermediates have been proposed and, in some cases, characterized.

When a guanidine acts as a Brønsted base, it deprotonates a substrate to form a guanidinium intermediate. researchgate.net This ion pair is often the key to the subsequent steps. For example, in the Michael reaction of nitroalkenes, a complex between the guanidinium catalyst and the nitronate has been confirmed by X-ray crystallography, providing strong evidence for the dual hydrogen bonding model. researchgate.net

In other reactions, the guanidine itself acts as a nucleophile, forming a covalent intermediate. For example, N-acetyl TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) has been identified by ¹H NMR spectroscopy as an intermediate in trans-esterification reactions. researchgate.net Similarly, zwitterionic intermediates have been proposed in the reaction of guanidines with carbon dioxide. researchgate.net

The formation of amido species as intermediates is a key mechanistic proposal, particularly in guanylation reactions. DFT calculations on the lithium amide-catalyzed guanylation of amines with carbodiimides suggest a mechanism involving the insertion of the carbodiimide (B86325) into the lithium-amide bond. nih.gov This step forms a lithium guanidinate, which is an amido-type intermediate. This is followed by proton transfer from the amine to regenerate the catalyst. nih.gov Mechanistic studies have also pointed to the formation of amido lithium intermediates in the N-N bond cleavage during the guanylation of hydrazines. researchgate.net

The table below summarizes key intermediates identified or proposed in various guanidine-catalyzed reactions.

| Reaction Type | Proposed/Identified Intermediate | Method of Identification/Proposal | Reference |

| Michael Reaction | Guanidinium-Nitronate Complex | X-ray Crystallography | researchgate.net |

| Trans-esterification | N-Acetyl TBD | ¹H NMR Spectroscopy | researchgate.net |

| Guanylation of Amines | Lithium Guanidinate | DFT Calculations | nih.gov |

| Aza-Henry Reaction | Guanidinium-Nitronate Ion Pair | DFT Calculations | nih.gov |

| Guanylation of Hydrazines | Amido Lithium Intermediate | Isolation and Characterization | researchgate.net |

Understanding C-N Bond Cleavage Mechanisms

While guanidines are often used to form C-N bonds, understanding the mechanisms of C-N bond cleavage is also critical, both in the context of their synthesis and in certain catalytic applications. The cleavage of the robust C-N bond in amides, for instance, is a challenging transformation. However, recent studies have demonstrated organocatalytic asymmetric activation and cleavage of amide C-N bonds under mild conditions. nih.gov This has been applied to the synthesis of axially chiral biaryl amino acids from N-sulfonyl biaryl lactams. nih.gov

In the context of guanidine synthesis itself, C-N bond cleavage is a key step. An unusual reaction involving the cleavage of an isonitrile's C-N single bond and a subsequent 1,3-migration of a tert-butyl group has been observed during the formation of N-sulfonyl amidines. rsc.org Furthermore, a metal-free protocol for synthesizing symmetrical sulfonyl guanidines involves the complete cleavage of the C≡N triple bond of an isonitrile, which acts as a nitrogen source. rsc.org

Mechanistic studies of the catalytic guanylation reaction categorize the processes into four main types, some of which implicitly involve C-N bond dynamics during protonation and nucleophilic addition steps. researchgate.net

Application of Computational Chemistry to 1-(4-tert-Butylphenyl)guanidine Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the reactivity of guanidine-based catalysts like 1-(4-tert-Butylphenyl)guanidine. These methods provide deep insights into the electronic and steric factors governing catalysis and allow for the detailed modeling of reaction pathways.

Density Functional Theory (DFT) Studies on Electronic and Steric Factors

DFT calculations are widely used to probe the intricacies of guanidine-catalyzed reactions. nih.govnih.gov These studies can quantify the electronic effects of substituents on the catalyst and substrates. For example, DFT has been employed to study the 1,3-dipolar cycloaddition of azides with guanidine, revealing how substituents can affect reactivity. researchgate.net

The steric influence of bulky groups, such as the tert-butylphenyl group in 1-(4-tert-Butylphenyl)guanidine, is critical for stereoselectivity in asymmetric catalysis. The tert-butyl group provides significant steric hindrance, which can control the facial selectivity of a substrate's approach to the catalytic site. In a study on a chiral guanidine-amide catalyst, DFT calculations showed that the steric repulsion between a bulky CPh₃ group on the catalyst and a substituent on the ketimine substrate was the key factor in controlling the enantioselectivity of the product. mdpi.com Similarly, the tert-butylphenyl substituent on 1-(4-tert-Butylphenyl)guanidine is expected to create a defined steric environment around the guanidine core, influencing which face of an approaching substrate is accessible. The substitution with tert-butyl-phenyl groups has been shown to induce stabilization of metal-to-ligand charge transfer (MLCT) states in metal complexes, highlighting the electronic impact of this substituent. rsc.org

The table below shows examples of DFT functionals and basis sets used in studies of guanidine and related systems.

| System/Reaction Studied | DFT Functional | Basis Set | Key Finding | Reference |

| Guanidine-Amide Catalyzed Aza-Henry Reaction | M06-2X-D3 | 6-31G(d,p) & 6-311+G(d,p) | Steric repulsion from bulky groups controls enantioselectivity. | mdpi.com |

| Lithium Amide-Catalyzed Guanylation | B3LYP | 6-31G(d) | Identified a mechanism involving carbodiimide insertion into a Li-N bond. | nih.gov |

| Cycloaddition of Azides with Guanidine | B3LYP | 6-311+G(2d,p) | Modeled the formation of regioisomeric tetrazoles and their rearrangements. | researchgate.net |

Modeling of Reaction Pathways and Transition States

Computational modeling allows for the mapping of entire reaction energy profiles, including the reactants, intermediates, transition states, and products. researchgate.netnih.gov This provides a quantitative understanding of reaction kinetics and thermodynamics. Transition state theory is central to this, as it helps explain the mechanisms, kinetics, and energy barriers of chemical reactions. nih.gov

For guanidine-catalyzed reactions, DFT has been used to model the complete catalytic cycle. In the aza-Henry reaction catalyzed by a guanidine-amide, the deprotonation of nitromethane (B149229) was identified as the rate-determining step, while the C-C bond formation was the chirality-controlling step. nih.govmdpi.com The calculated energy barriers for different pathways can explain the observed product distribution and stereoselectivity. For instance, in one study, the calculated energy barrier for a reaction was found to be over 50 kcal/mol, suggesting the reaction would only be feasible under drastic conditions. researchgate.net

These models can also reveal the intricate non-covalent interactions, such as hydrogen bonds, that stabilize transition states and lower activation energies. jst.go.jp By comparing different possible transition state structures, researchers can pinpoint the origins of stereochemical control. researchgate.net The development of machine learning force fields, trained on DFT data, is further accelerating the process of transition state searching and catalyst discovery, making it possible to screen thousands of potential catalysts computationally. researchgate.net

Prediction of Catalytic Activity and Stereoselectivity

A literature search did not yield any studies that specifically predict the catalytic activity or stereoselectivity of 1-(4-tert-butylphenyl)guanidine. General principles of guanidine catalysis suggest that the electronic and steric properties of the tert-butylphenyl group would influence its basicity and hydrogen-bonding capabilities, which are crucial for catalysis. However, without specific computational or experimental data, any discussion would be speculative.

Structure-Activity/Selectivity Relationships for 1-(4-tert-Butylphenyl)guanidine Catalysts

There are no dedicated studies on the structure-activity or structure-selectivity relationships of catalysts based on 1-(4-tert-butylphenyl)guanidine. Establishing such relationships requires systematic variation of the catalyst structure and testing its performance in specific reactions, which has not been reported for this particular compound. While research on other guanidine catalysts provides insights into how modifications of the guanidine core or its substituents affect catalytic outcomes, this information cannot be directly and accurately extrapolated to 1-(4-tert-butylphenyl)guanidine without dedicated research.

Future Research Directions and Concluding Perspectives

Advancements in Synthetic Methodologies for 1-(4-tert-Butylphenyl)guanidine Derivatives

The development of novel and efficient synthetic methods for creating derivatives of 1-(4-tert-butylphenyl)guanidine is a key area of future research. Traditional methods for synthesizing guanidine (B92328) derivatives often involve the reaction of amines with cyanamides, carbodiimides, or S-methylisothiouronium salts. mdpi.com However, these methods can have limitations, such as the use of hazardous reagents or the generation of undesirable byproducts like methanethiol. mdpi.com

Future efforts will likely focus on developing more sustainable and atom-economical synthetic routes. This includes the exploration of catalytic methods, such as those employing Lewis acids to facilitate the reaction between substituted cyanamides and amines. google.com Additionally, researchers are investigating alternative activation methods for thioureas, moving away from toxic mercury salts to more environmentally benign options. mdpi.com The development of one-pot procedures and the use of readily available starting materials will also be crucial for the efficient synthesis of a diverse library of 1-(4-tert-butylphenyl)guanidine derivatives with tailored steric and electronic properties. researchgate.net The synthesis of highly substituted pyridines, which can be complex, is another area where new de novo approaches are being developed. chemrxiv.org

Expansion of Catalytic Applications and Development of Novel Transformations

Guanidines and their derivatives have emerged as powerful organocatalysts due to their strong basicity and hydrogen-bonding capabilities. rsc.org Future research will undoubtedly focus on expanding the catalytic applications of 1-(4-tert-butylphenyl)guanidine and its analogues. These compounds have shown promise in a variety of reactions, including Michael additions, Henry reactions, and ring-opening polymerizations. acs.orgbeilstein-journals.org

A significant area of exploration will be the development of novel transformations catalyzed by these guanidine derivatives. Researchers are investigating their use in asymmetric catalysis to produce chiral molecules with high enantioselectivity. rsc.orgrsc.org This includes their application in reactions like the enantioselective phospha-Michael reaction and the desymmetrization of meso compounds. nih.govresearchgate.net Furthermore, the synergistic use of guanidine catalysts with other catalytic systems, such as metal catalysts, is a promising avenue for achieving challenging transformations that are not possible with a single catalyst. rsc.orgrsc.org The development of bifunctional guanidine-thiourea organocatalysts, for instance, has shown potential in Michael addition reactions. beilstein-journals.org

Innovative Ligand Design for Enhanced Performance in Coordination Chemistry

The guanidine moiety is a versatile ligand in coordination chemistry, capable of adopting various coordination modes with metal centers. nih.govrsc.org Future research in this area will focus on the innovative design of ligands based on the 1-(4-tert-butylphenyl)guanidine scaffold to enhance their performance in coordination complexes.

By strategically modifying the substituents on the phenyl ring and the guanidine group, researchers can fine-tune the steric and electronic properties of the ligand. nih.gov This allows for greater control over the reactivity and stability of the resulting metal complexes. For example, incorporating strongly electron-donating groups can enhance the catalytic activity of the metal center. nih.gov The design of multidentate guanidine-based ligands, which can form stable chelate rings with metal ions, is another promising direction. nih.govacs.org These tailored ligands could lead to the development of highly active and selective catalysts for a wide range of organic transformations and the creation of novel materials with unique properties. nih.govrsc.org

Exploration of Complex Supramolecular Architectures and Functional Materials

The ability of guanidinium (B1211019) ions to form strong and directional hydrogen bonds makes them excellent building blocks for the construction of complex supramolecular architectures. nih.gov Future research will delve deeper into the self-assembly of 1-(4-tert-butylphenyl)guanidinium derivatives to create novel functional materials.

By controlling the self-assembly process through careful molecular design, it is possible to generate a variety of structures, including dimers, nanoribbons, and frameworks. nih.govnih.govmit.edu These supramolecular assemblies can exhibit interesting properties and have potential applications in areas such as anion recognition and the development of responsive materials. nih.gov For instance, the incorporation of guanidinium groups into polymers has been shown to enhance their self-assembly properties and lead to the formation of unique aggregates. researchgate.netmdpi.com The study of guanidinium-based surfactants and their ability to form micelles and other aggregates in solution will also be a key area of investigation. researchgate.net

Synergistic Integration of Computational and Experimental Approaches for Deeper Understanding

The integration of computational and experimental methods will be crucial for gaining a deeper understanding of the structure, reactivity, and function of 1-(4-tert-butylphenyl)guanidine and its derivatives. nih.gov Density Functional Theory (DFT) calculations have already proven to be a valuable tool for elucidating reaction mechanisms, predicting enantioselectivity, and understanding the electronic properties of these compounds. rsc.orgmdpi.comnih.govrsc.org

Future research will see a more synergistic application of these approaches. nih.gov Computational studies can be used to guide the design of new catalysts and ligands, predict their properties, and rationalize experimental observations. rsc.orgacs.org For example, DFT calculations can help in understanding the role of hydrogen bonding in catalysis and the factors that control stereoselectivity. rsc.orgrsc.org This iterative process of computational prediction and experimental validation will accelerate the discovery and development of new applications for 1-(4-tert-butylphenyl)guanidine derivatives in catalysis, materials science, and beyond. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-tert-Butylphenyl)guanidine, and how can purity be ensured during synthesis?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, tert-butoxycarbonyl (Boc) groups are often used as protecting agents for guanidine moieties to prevent side reactions. A typical procedure involves reacting 4-tert-butylphenylamine with cyanogen bromide or thiourea derivatives under reflux in aprotic solvents like dichloromethane. Post-synthesis, purification via column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures improves purity. High-performance liquid chromatography (HPLC) with a C18 column and methanol/buffer mobile phases (e.g., sodium acetate and sodium 1-octanesulfonate at pH 4.6) is recommended for purity validation, achieving >98% purity as demonstrated in analogous guanidine derivatives .

Q. How is 1-(4-tert-Butylphenyl)guanidine characterized using spectroscopic techniques?

- Methodology :

- NMR : ¹H NMR (300 MHz, CDCl₃) typically shows aromatic proton resonances at δ 7.50–7.42 ppm (m, 4H) for the tert-butylphenyl group and guanidine NH signals as broad singlets near δ 9.5 ppm. ¹³C NMR confirms tert-butyl carbons at δ 31.5–34.9 ppm and aromatic carbons at δ 126–155 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) in positive ion mode validates molecular weight (e.g., [M+H]⁺ expected for C₁₁H₁₆N₃: 190.1346).

- IR : Stretching frequencies for guanidine (N–H, ~3300 cm⁻¹) and aromatic C–C (1600–1450 cm⁻¹) are critical for structural confirmation .

Advanced Research Questions

Q. How do computational methods like density functional theory (DFT) predict the electronic and thermochemical properties of 1-(4-tert-Butylphenyl)guanidine?

- Methodology : Hybrid DFT functionals (e.g., B3LYP) incorporating exact exchange terms are essential for accurate thermochemical predictions. Basis sets like 6-311++G(d,p) model electron correlation effects. Key outputs include:

- HOMO-LUMO gaps : To assess reactivity and charge-transfer potential.

- Atomization energies : Validated against experimental data (average deviation <2.4 kcal/mol in analogous systems).

- Solvent effects : Polarizable continuum models (PCM) simulate aqueous or organic solvent interactions. Researchers should cross-validate results with experimental thermochemical data to refine functional selection .

Q. How can contradictions in pharmacological activity data for 1-(4-tert-Butylphenyl)guanidine derivatives be resolved?

- Methodology : Discrepancies in bioactivity (e.g., bactericidal vs. cytotoxic effects) often arise from synthesis variability or assay conditions. Strategies include:

- Reproducibility protocols : Standardize reaction conditions (e.g., solvent, temperature) to minimize batch-to-batch variability.

- Dose-response studies : Use in vitro assays (e.g., MIC for antimicrobial activity) to establish concentration-dependent effects.

- Structural analogs : Compare derivatives (e.g., 3-fluorophenyl or 2,3-dichlorophenyl substitutions) to isolate structure-activity relationships. For example, tert-butyl groups enhance lipophilicity, potentially altering membrane permeability .

Q. What experimental approaches elucidate the mechanism of 1-(4-tert-Butylphenyl)guanidine in disrupting bacterial FtsZ polymerization?

- Methodology :

- In vitro polymerization assays : Monitor FtsZ GTPase activity using UV-Vis spectroscopy (e.g., malachite green phosphate detection).

- Fluorescence microscopy : Label FtsZ with FITC and image polymer dynamics in bacterial cells (e.g., Bacillus subtilis).

- Molecular docking : Use software like AutoDock Vina to predict binding interactions between the guanidine moiety and FtsZ’s GTP-binding pocket. Cross-validate with mutagenesis studies targeting key residues (e.g., T109 or V291 in E. coli FtsZ) .

Q. How can X-ray crystallography resolve the crystal structure of 1-(4-tert-Butylphenyl)guanidine complexes?

- Methodology : Crystallize the compound with co-formers (e.g., picric acid) via slow evaporation in ethanol. Use SHELXL for structure refinement, leveraging intensity data from single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å). Key parameters include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.